



# challenges in Ceftaroline Fosamil susceptibility testing interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ceftaroline Fosamil hydrate

Cat. No.: B3135431 Get Quote

# Ceftaroline Fosamil Susceptibility Testing: A Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Ceftaroline Fosamil susceptibility testing.

# Frequently Asked Questions (FAQs)

Q1: What are the main challenges in interpreting Ceftaroline Fosamil susceptibility results?

A1: The primary challenges in interpreting Ceftaroline susceptibility results for Staphylococcus aureus (including MRSA) stem from the poor discrimination by routine laboratory methods for isolates with Minimum Inhibitory Concentrations (MICs) of 1 and 2 mg/L.[1][2][3] This issue is compounded by discrepancies between different testing methodologies and varying interpretive criteria from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][4]

Q2: Why do different susceptibility testing methods (disk diffusion, Etest, broth microdilution) sometimes give conflicting results for Ceftaroline?

A2: Discrepancies between methods are a significant challenge. Studies have shown that while there is good overall agreement, Etest can underestimate MICs compared to the gold standard



broth microdilution (BMD).[5] For instance, a notable number of MRSA isolates identified as resistant by BMD were categorized as susceptible by Etest, leading to "very major errors".[6][7] Similarly, disk diffusion methods have shown poor categorical agreement with BMD under both CLSI and EUCAST guidelines.[5][8] This variability can be attributed to factors like systematic biases in laboratories and the inherent difficulty in visually interpreting zone edges or the end of growth on gradient strips.[1][2]

Q3: How do CLSI and EUCAST breakpoints for Ceftaroline differ for S. aureus?

A3: CLSI and EUCAST have historically had different breakpoints, which can lead to different interpretations of susceptibility. The CLSI has introduced a "Susceptible-Dose Dependent" (SDD) category for isolates with MICs of 2-4 mg/L, which is not present in the EUCAST guidelines.[5][9][10] This means an isolate with an MIC of 2 mg/L might be considered "Intermediate" or "SDD" by CLSI, but "Resistant" by EUCAST.[1][2] These differences arise from the analysis of microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical data.[11]

Q4: What are the known resistance mechanisms to Ceftaroline in S. aureus?

A4: Resistance to Ceftaroline in S. aureus is primarily mediated by alterations in penicillin-binding proteins (PBPs). Mutations in PBP2a, the protein responsible for methicillin resistance, are a key factor.[12][13] Specific amino acid substitutions, both within and outside the transpeptidase-binding pocket of PBP2a, can lead to elevated Ceftaroline MICs.[9][10][13][14] Additionally, mutations in other PBPs, such as PBP2 and PBP3, have been shown to increase Ceftaroline MICs.[12][13]

## **Troubleshooting Guides**

Problem 1: My disk diffusion and broth microdilution results for Ceftaroline susceptibility are discordant.

- Possible Cause: Inherent variability between the methods. Disk diffusion is known to have lower categorical agreement with the reference broth microdilution method for Ceftaroline.[5]
   [8]
- Troubleshooting Steps:



- Confirm with Broth Microdilution: The broth microdilution method is considered the gold standard. If discordant results are critical, re-testing with BMD is recommended.[5]
- Review Quality Control (QC): Ensure that QC strains are tested daily and that the results fall within the acceptable ranges for both methods. For S. aureus ATCC 29213, the EUCAST established a QC range of 24-30 mm for the 5-µg disk.[15][16]
- Standardize Inoculum and Reading: Pay close attention to inoculum density and ensure a standardized method for reading zone diameters to minimize subjective interpretation.[1]

Problem 2: I have an MRSA isolate with a Ceftaroline MIC of 2 mg/L. How should I interpret this?

- Possible Cause: This MIC value falls at a critical breakpoint where interpretation differs between CLSI and EUCAST guidelines.
- Troubleshooting Steps:
  - Apply Appropriate Guidelines: Report the interpretation based on the guidelines followed in your laboratory (CLSI or EUCAST). Be aware of the different clinical implications.
  - Consider the "Susceptible-Dose Dependent" (SDD) Category: If following CLSI guidelines, an MIC of 2-4 mg/L is categorized as SDD, suggesting that a higher dose of Ceftaroline may be required for effective treatment.[5][9][11]
  - Molecular Characterization: If feasible, consider molecular testing for mutations in PBP2a,
     as specific mutations are associated with elevated Ceftaroline MICs.[9][10][13][14]

#### **Data Presentation**

Table 1: Comparison of CLSI and EUCAST Breakpoints for Ceftaroline against S. aureus



| Category                                | CLSI MIC<br>(µg/mL)[5][9]<br>[17] | EUCAST MIC<br>(μg/mL)[1][9] | CLSI Disk<br>Diffusion (30<br>µg disk) (mm)<br>[5][11][17] | EUCAST Disk Diffusion (5 µg disk) (mm)[15] [16] |
|-----------------------------------------|-----------------------------------|-----------------------------|------------------------------------------------------------|-------------------------------------------------|
| Susceptible                             | ≤1                                | ≤1                          | ≥25                                                        | ≥20                                             |
| Susceptible-<br>Dose Dependent<br>(SDD) | 2-4                               | N/A                         | 20-24                                                      | N/A                                             |
| Intermediate                            | N/A                               | N/A                         | N/A                                                        | N/A                                             |
| Resistant                               | ≥8                                | >1                          | ≤19                                                        | <20                                             |

Note: Breakpoints are subject to change and users should always refer to the latest versions of the CLSI and EUCAST documents.

## **Experimental Protocols**

1. Broth Microdilution (BMD) MIC Testing

This protocol is based on the reference method described by CLSI.

- Materials:
  - Cation-adjusted Mueller-Hinton broth (CAMHB)
  - Ceftaroline powder
  - 96-well microtiter plates
  - Bacterial inoculum standardized to 0.5 McFarland
  - Quality control strains (e.g., S. aureus ATCC 29213)
- Procedure:
  - Prepare serial two-fold dilutions of Ceftaroline in CAMHB in the microtiter plates.



- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is the lowest concentration of Ceftaroline that completely inhibits visible growth of the organism.
- 2. Disk Diffusion Susceptibility Testing

This protocol is based on the methods described by CLSI and EUCAST.

- Materials:
  - Mueller-Hinton agar (MHA) plates
  - Ceftaroline disks (5 μg for EUCAST, 30 μg for CLSI)
  - Bacterial inoculum standardized to 0.5 McFarland
  - Sterile cotton swabs
  - Quality control strains (e.g., S. aureus ATCC 29213)
- Procedure:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
  - Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
  - Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.



- Allow the plate to dry for 3-5 minutes.
- Aseptically apply the Ceftaroline disk to the center of the inoculated plate.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Measure the diameter of the zone of inhibition in millimeters.
- Interpret the results based on the zone diameter breakpoints provided by CLSI or EUCAST.

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for Ceftaroline susceptibility testing and interpretation.





Click to download full resolution via product page

Caption: Logic for interpreting Ceftaroline MIC results using CLSI vs. EUCAST.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Susceptibility testing challenges with ceftaroline, MRSA and a 1 mg/L breakpoint -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethihealths.org [ethihealths.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-µg disk PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FDA Rationale for Recognition Decision: Ceftaroline fosamil | FDA [fda.gov]
- To cite this document: BenchChem. [challenges in Ceftaroline Fosamil susceptibility testing interpretation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3135431#challenges-in-ceftaroline-fosamil-susceptibility-testing-interpretation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com